This compound can be derived from various synthetic pathways involving brominated aromatic compounds and hydroxy acids. It falls under the category of aromatic carboxylic acids due to the presence of the carboxylic acid functional group (-COOH) and the aromatic bromophenyl moiety. Its stereochemistry, indicated by the (S) designation, suggests that it exists as one of two enantiomers, which can exhibit different biological activities.
The synthesis of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid can be achieved through several methods, primarily involving the bromination of phenolic compounds followed by hydrolysis or through asymmetric synthesis techniques.
The molecular structure of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid can be described as follows:
Crystallographic data indicate that the compound adopts a specific conformation that can be analyzed using X-ray diffraction techniques. The bond lengths and angles provide insights into its reactivity and interaction with biological targets.
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is primarily relevant in biological contexts where it may act as an inhibitor or modulator:
Studies employing molecular docking simulations could provide further insights into its binding affinities and modes of action at the molecular level.
The physical properties of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature scenarios.
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid has potential applications in various fields:
The asymmetric reduction of the prochiral ketone 3-(4-bromophenyl)-2-oxopropanoic acid to the chiral alcohol (S)-3-(4-bromophenyl)-2-hydroxypropionic acid represents a cornerstone of green chemistry. This transformation leverages carbonyl reductases (EC 1.1.1.-) or dehydrogenases derived from microbial sources, which exhibit exceptional stereoselectivity toward bulky aryl ketone substrates. Lactobacillus brevis alcohol dehydrogenase (LBADH) and Leuconostoc mesenteroides-derived enzymes are particularly efficient, achieving enantiomeric excess (ee) values exceeding 99% under optimized conditions [1] [6].
The reaction mechanism involves hydride transfer from the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) to the si-face of the ketone carbonyl, generating the (S)-alcohol configuration. Cofactor regeneration is typically achieved via glucose dehydrogenase (GDH)-coupled systems or isopropanol-mediated substrate-coupled reduction, ensuring catalytic sustainability [6]. Key parameters influencing yield and stereoselectivity include:
Table 1: Biocatalytic Performance of Representative Enzymes
Enzyme Source | Cofactor Regeneration | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Lactobacillus brevis | GDH/Glucose | >99.5 | 92 | 8 |
Leuconostoc mesenteroides | Isopropanol | 99.2 | 88 | 12 |
Engineered E. coli carbonyl reductase | Formate dehydrogenase | 98.7 | 95 | 6 |
Transition-metal complexes enable direct asymmetric hydrogenation of the β-keto acid precursor 3-(4-bromophenyl)-2-oxopropanoic acid. Ruthenium(II) complexes bearing chiral bidentate phosphines serve as the predominant catalysts, with Ru-(S)-BINAP and Ru-(R,R)-DuPhos demonstrating exceptional enantiocontrol (>98% ee) under mild pressures (10–50 bar H₂) [3] [7]. The 4-bromophenyl moiety’s steric bulk and electron-withdrawing properties facilitate substrate coordination to the metal center, while the chiral ligand environment dictates re-face hydride delivery.
Critical catalytic considerations include:
Table 2: Catalytic Asymmetric Hydrogenation Performance
Catalyst System | H₂ Pressure (bar) | Temperature (°C) | ee (%) | TON |
---|---|---|---|---|
Ru-(S)-XylBINAP/Cl₂ | 40 | 60 | 98.5 | 1,050 |
Ru-(R,R)-MCCP/OTf | 10 | 25 | 99.1 | 2,300 |
Rh-(S,S)-EtDuPhos/COD⁺ | 50 | 50 | 97.8 | 850 |
⁺COD = 1,5-cyclooctadiene
The carboxylic acid and β-hydroxy functionalities of (S)-3-(4-bromophenyl)-2-hydroxypropionic acid render it an ideal precursor for hydroxy acid monomers in depsipeptide synthesis. Its incorporation occurs via esterification with α-amino acids (e.g., L-valine, L-alanine), forming linear precursors subjected to macrolactonization. The bromophenyl group enhances ring rigidity and influences bioactive conformations in peptidomimetics targeting protease inhibition [6] [10].
Key macrocyclization approaches include:
Applications span anticancer depsipeptides (e.g., romidepsin analogs) and antimicrobial agents, where the bromine’s hydrophobic surface area enhances target binding affinity. Solid-phase synthesis using Wang resin-bound hydroxy acid derivatives further streamlines production of hybrid peptide–polyketide macrocycles [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7